molecular formula C9H9NO5 B13442591 6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid

6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid

Cat. No.: B13442591
M. Wt: 211.17 g/mol
InChI Key: JYVPQXNSGJTBIC-UHFFFAOYSA-N
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Description

6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of methoxy and methoxycarbonyl groups attached to the pyridine ring, which influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves the esterification of 6-methoxy-2-pyridinecarboxylic acid. One common method includes the reaction of 6-methoxy-2-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-methoxy-4-(methoxycarbonyl)pyridine-2-carboxaldehyde or this compound.

    Reduction: Formation of 6-methoxy-4-(methoxycarbonyl)pyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is not well-documented. its chemical structure suggests that it can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the pyridine ring. These functional groups impart distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

6-methoxy-4-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO5/c1-14-7-4-5(9(13)15-2)3-6(10-7)8(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

JYVPQXNSGJTBIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)O)C(=O)OC

Origin of Product

United States

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